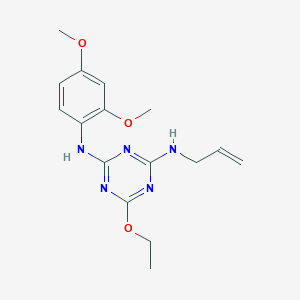![molecular formula C16H24N2O3S B4750673 N-[4-(1-azepanylcarbonyl)phenyl]-N-ethylmethanesulfonamide](/img/structure/B4750673.png)
N-[4-(1-azepanylcarbonyl)phenyl]-N-ethylmethanesulfonamide
Descripción general
Descripción
N-[4-(1-azepanylcarbonyl)phenyl]-N-ethylmethanesulfonamide, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC). It was approved by the US Food and Drug Administration (FDA) in 2015 for patients with advanced NSCLC who have a specific mutation in the EGFR gene.
Mecanismo De Acción
N-[4-(1-azepanylcarbonyl)phenyl]-N-ethylmethanesulfonamide irreversibly binds to the mutated EGFR, inhibiting its activity and blocking downstream signaling pathways that promote cancer cell growth and survival. This leads to apoptosis (cell death) of cancer cells and tumor regression.
Biochemical and Physiological Effects:
N-[4-(1-azepanylcarbonyl)phenyl]-N-ethylmethanesulfonamide has been shown to have a favorable safety profile and is generally well-tolerated by patients. Common side effects include diarrhea, rash, and nausea. N-[4-(1-azepanylcarbonyl)phenyl]-N-ethylmethanesulfonamide has also been shown to have a lower incidence of adverse events compared to first-generation EGFR TKIs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-(1-azepanylcarbonyl)phenyl]-N-ethylmethanesulfonamide has several advantages for use in lab experiments. It has a high selectivity for mutated EGFR, allowing for more accurate and specific studies of EGFR signaling pathways. However, it is important to note that N-[4-(1-azepanylcarbonyl)phenyl]-N-ethylmethanesulfonamide is designed for use in the treatment of NSCLC and may not be suitable for all types of cancer or research applications.
Direcciones Futuras
There are several potential future directions for the use of N-[4-(1-azepanylcarbonyl)phenyl]-N-ethylmethanesulfonamide in cancer treatment and research. One area of focus is the development of combination therapies that can enhance the effectiveness of N-[4-(1-azepanylcarbonyl)phenyl]-N-ethylmethanesulfonamide and overcome resistance to EGFR TKIs. Another area of interest is the use of N-[4-(1-azepanylcarbonyl)phenyl]-N-ethylmethanesulfonamide in the treatment of other types of cancer that have mutations in the EGFR gene. Additionally, further research is needed to fully understand the mechanisms of resistance to N-[4-(1-azepanylcarbonyl)phenyl]-N-ethylmethanesulfonamide and develop strategies to overcome it.
Aplicaciones Científicas De Investigación
N-[4-(1-azepanylcarbonyl)phenyl]-N-ethylmethanesulfonamide has been extensively studied in preclinical and clinical trials for the treatment of NSCLC. In vitro studies have shown that N-[4-(1-azepanylcarbonyl)phenyl]-N-ethylmethanesulfonamide selectively inhibits the activity of mutated EGFR, while sparing wild-type EGFR. Clinical trials have demonstrated that N-[4-(1-azepanylcarbonyl)phenyl]-N-ethylmethanesulfonamide has significant antitumor activity in patients with EGFR-mutant NSCLC who have developed resistance to first-generation EGFR TKIs.
Propiedades
IUPAC Name |
N-[4-(azepane-1-carbonyl)phenyl]-N-ethylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-3-18(22(2,20)21)15-10-8-14(9-11-15)16(19)17-12-6-4-5-7-13-17/h8-11H,3-7,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGBWDBJUVWBHSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=C(C=C1)C(=O)N2CCCCCC2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(azepan-1-ylcarbonyl)phenyl]-N-ethylmethanesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-{[6-methyl-2-(methylthio)-4-pyrimidinyl]amino}phenyl)acetamide](/img/structure/B4750592.png)
![2-{[2-(2-furyl)-4-oxo-4H-chromen-6-yl]oxy}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4750601.png)
![2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4750604.png)
![methyl 3-chloro-6-({3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzoyl}amino)-1-benzothiophene-2-carboxylate](/img/structure/B4750616.png)

![1-(4-chlorophenyl)-5-methyl-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4750635.png)
![ethyl (5-{[(5-bromo-3-pyridinyl)carbonyl]amino}-1,3,4-thiadiazol-2-yl)acetate](/img/structure/B4750640.png)
![N-benzyl-2-{2-methoxy-4-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]phenoxy}acetamide](/img/structure/B4750654.png)
![5-[(3-{[(4-methylbenzyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-5-oxopentanoic acid](/img/structure/B4750655.png)
![N-[2-(isobutyrylamino)ethyl]-1H-indole-2-carboxamide](/img/structure/B4750658.png)
![N-{2-methyl-5-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B4750661.png)
![6-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-5-imino-2-(2-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4750669.png)
![3-(2-methylphenoxy)-N-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B4750679.png)
